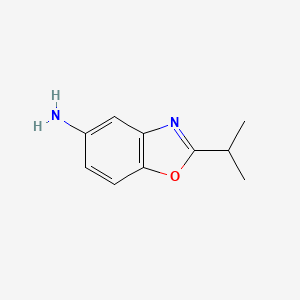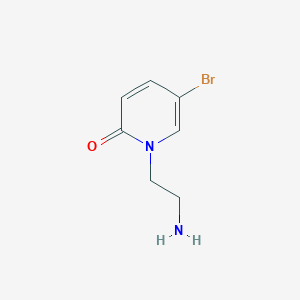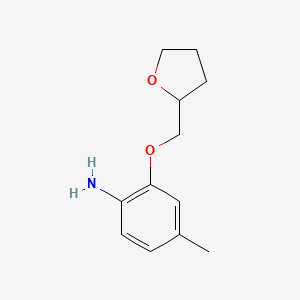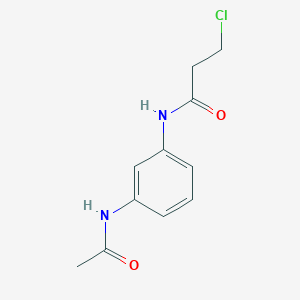
1,3-二(吡啶-2-基)脲
描述
1,3-Di(pyridin-2-yl)urea, also known as DPU, is an organic compound with a wide range of applications in the scientific field. It is a non-toxic, colorless, and crystalline solid that is used in various laboratory experiments. DPU has been used in the synthesis of a variety of organic molecules, as well as in the study of the structure and properties of macromolecules. In addition, it has been used in the study of the mechanism of action and biochemical and physiological effects of various compounds.
科学研究应用
除草活性
含有吡啶-2-基的化合物因其潜在的除草剂用途而被研究。 3-(吡啶-2-基)苯胺衍生物已被证明具有良好的除草活性 .
抗寄生虫剂
取代的二(吡啶-2-基)-1,2,4-噻二唑-5-胺,其具有相似的吡啶基结构,已被发现是治疗人类丝虫感染的新型巨丝虫杀灭剂 .
神经治疗
N,N'-双(4-吡啶基)脲,是达尔法普啶的一种杂质,在结构上与“1,3-二(吡啶-2-基)脲”相关,用于改善患有多发性硬化症患者的行走能力,也可能用于治疗哺乳动物神经组织损伤 .
有机合成
含有吡啶基的1,3-二取代脲被合成用于各种有机化学反应,并可能用于创建药物或其他复杂的有机分子 .
光伏材料
吡啶衍生物在光伏材料中用作供体-π-受体染料设计的供体基团。 这些化合物在提高太阳能电池效率方面起着至关重要的作用 .
化学合成
作用机制
Target of Action
The primary target of 1,3-Di(pyridin-2-yl)urea is the BRAF kinase . BRAF kinase is a protein that plays a key role in regulating cell division and survival. It is part of the MAPK/ERK pathway, which transmits signals from the cell surface to the DNA in the cell nucleus. The pyridinyl ring structure in the compound enhances the affinity of the compound to this target .
Mode of Action
1,3-Di(pyridin-2-yl)urea interacts with its target, BRAF kinase, by binding to it. This binding can alter the activity of the kinase, leading to changes in the signal transduction pathways within the cell
Biochemical Pathways
The compound’s interaction with BRAF kinase affects the MAPK/ERK pathway . This pathway is involved in many cellular processes, including growth, differentiation, and survival. By altering the activity of BRAF kinase, 1,3-Di(pyridin-2-yl)urea can influence these processes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of 1,3-Di(pyridin-2-yl)urea’s action are likely to be diverse, given its impact on a fundamental cellular pathway. For example, in some cases, the compound may inhibit cell growth or induce cell death .
生化分析
Biochemical Properties
1,3-Di(pyridin-2-yl)urea plays a crucial role in biochemical reactions, particularly as an inhibitor of soluble human epoxide hydrolase . This enzyme is involved in the metabolism of epoxides to diols, which are less reactive and more water-soluble. By inhibiting soluble human epoxide hydrolase, 1,3-Di(pyridin-2-yl)urea can modulate the levels of epoxides and diols in the body, impacting various physiological processes such as inflammation and pain . Additionally, 1,3-Di(pyridin-2-yl)urea interacts with RNA virus replication machinery, demonstrating potential antiviral properties .
Cellular Effects
1,3-Di(pyridin-2-yl)urea has been shown to influence various cellular processes. It can inhibit the replication of RNA viruses, thereby reducing viral load and mitigating infection . This compound also affects cell signaling pathways by modulating the activity of soluble human epoxide hydrolase, which plays a role in the regulation of inflammatory responses . Furthermore, 1,3-Di(pyridin-2-yl)urea can impact gene expression and cellular metabolism by altering the levels of epoxides and diols within cells .
Molecular Mechanism
The molecular mechanism of 1,3-Di(pyridin-2-yl)urea involves its binding interactions with soluble human epoxide hydrolase. By binding to the active site of this enzyme, 1,3-Di(pyridin-2-yl)urea inhibits its activity, preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which can have various downstream effects on cellular function and gene expression . Additionally, 1,3-Di(pyridin-2-yl)urea may interact with other biomolecules involved in RNA virus replication, further contributing to its antiviral properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Di(pyridin-2-yl)urea have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 1,3-Di(pyridin-2-yl)urea can have sustained effects on cellular function, particularly in terms of its inhibitory action on soluble human epoxide hydrolase and its antiviral properties . These effects can persist for several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1,3-Di(pyridin-2-yl)urea in animal models vary with different dosages. At lower doses, the compound effectively inhibits soluble human epoxide hydrolase and reduces inflammation and pain . At higher doses, 1,3-Di(pyridin-2-yl)urea can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
1,3-Di(pyridin-2-yl)urea is involved in metabolic pathways related to the metabolism of epoxides. It interacts with soluble human epoxide hydrolase, inhibiting its activity and altering the metabolic flux of epoxides to diols . This interaction can affect the levels of various metabolites in the body, influencing physiological processes such as inflammation and pain . Additionally, 1,3-Di(pyridin-2-yl)urea may interact with other enzymes and cofactors involved in the metabolism of RNA viruses .
Transport and Distribution
Within cells and tissues, 1,3-Di(pyridin-2-yl)urea is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its inhibitory effects on soluble human epoxide hydrolase and RNA virus replication machinery . The compound’s distribution within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
1,3-Di(pyridin-2-yl)urea is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . Within the cytoplasm, 1,3-Di(pyridin-2-yl)urea interacts with soluble human epoxide hydrolase, while in the nucleus, it may influence gene expression and RNA virus replication . The subcellular localization of 1,3-Di(pyridin-2-yl)urea is crucial for its activity and function within cells .
属性
IUPAC Name |
1,3-dipyridin-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXHWCMYZXOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211736 | |
| Record name | 1,3-Di-2-pyridylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6268-43-5 | |
| Record name | N,N′-Di-2-pyridinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Di-2-pyridylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6268-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Di-2-pyridylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-di-2-pyridylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DI-2-PYRIDYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z49NN63K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)


![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)



